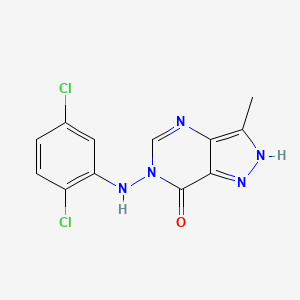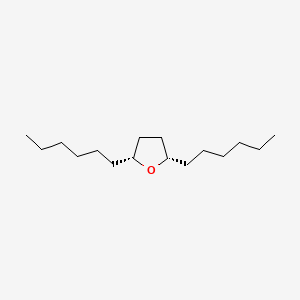
3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring and substituted with a dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dichlorobenzoyl chloride with thiosemicarbazide to form the intermediate 3,4-dichlorophenylthiosemicarbazide. This intermediate then undergoes cyclization with pyridine-2-carboxylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: Explored for its potential as a pesticide or herbicide due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine varies depending on its application:
Medicinal Chemistry: It may inhibit specific enzymes or receptors involved in disease pathways. For example, it could inhibit microbial enzymes, leading to antimicrobial effects.
Materials Science: In organic semiconductors, it facilitates charge transport due to its conjugated system.
Agrochemicals: It may disrupt essential biological processes in pests or weeds, leading to their death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)benzene
- 3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)thiophene
Uniqueness
3-(5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)pyridine is unique due to its specific substitution pattern and the presence of both a thiadiazole and pyridine ring. This combination imparts distinct electronic and steric properties, making it suitable for various specialized applications.
Propriétés
Numéro CAS |
15311-17-8 |
|---|---|
Formule moléculaire |
C13H7Cl2N3S |
Poids moléculaire |
308.2 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)-5-pyridin-3-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H7Cl2N3S/c14-10-4-3-8(6-11(10)15)12-17-18-13(19-12)9-2-1-5-16-7-9/h1-7H |
Clé InChI |
XZPBCUOTWVEEQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NN=C(S2)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


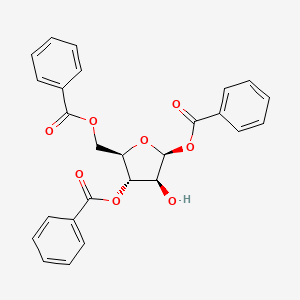

![tert-Butyl({(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl}oxy)dimethylsilane](/img/structure/B12910299.png)






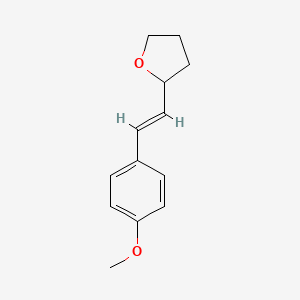
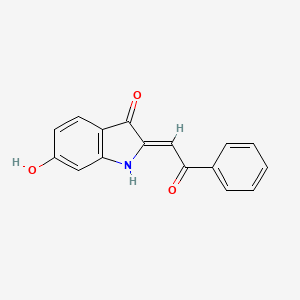
![4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide](/img/structure/B12910376.png)
